1-(2,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline
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Overview
Description
1-(2,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline is a heterocyclic compound that belongs to the class of triazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline typically involves the reaction of 2,4-dimethoxybenzaldehyde with appropriate hydrazine derivatives to form the triazole ring. This is followed by cyclization with quinoline derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete cyclization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a base.
Major Products Formed:
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced triazoloquinoline derivatives.
Substitution: Formation of halogenated or alkylated triazoloquinoline derivatives.
Scientific Research Applications
1-(2,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral activities.
Medicine: Investigated for its anticancer properties, particularly its ability to intercalate DNA and inhibit cancer cell proliferation.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline involves its ability to intercalate into DNA, disrupting the replication process and leading to cell death. This compound targets specific molecular pathways, including the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair. The compound’s interaction with these enzymes leads to the accumulation of DNA breaks and ultimately induces apoptosis in cancer cells .
Comparison with Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
1,2,4-Triazolo[4,3-a]quinoline-9-carboxylic acid: Studied for its potential anticancer properties.
1,2,4-Triazolo[4,3-a]quinoxaline-1-thiol: Investigated for its DNA intercalation and antiproliferative activities.
Uniqueness: 1-(2,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline stands out due to its specific substitution pattern on the phenyl ring, which enhances its biological activity and selectivity. The presence of methoxy groups at the 2 and 4 positions of the phenyl ring contributes to its unique chemical properties and potential therapeutic applications .
Properties
Molecular Formula |
C18H15N3O2 |
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Molecular Weight |
305.3 g/mol |
IUPAC Name |
1-(2,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline |
InChI |
InChI=1S/C18H15N3O2/c1-22-13-8-9-14(16(11-13)23-2)18-20-19-17-10-7-12-5-3-4-6-15(12)21(17)18/h3-11H,1-2H3 |
InChI Key |
LZRQWYDAVRYGJU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN=C3N2C4=CC=CC=C4C=C3)OC |
Origin of Product |
United States |
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